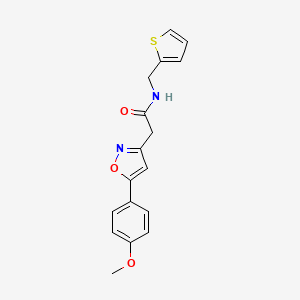

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)16-9-13(19-22-16)10-17(20)18-11-15-3-2-8-23-15/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVZFDFWHWKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel isoxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 323.352 g/mol. The structure consists of an isoxazole ring substituted with a methoxyphenyl group and a thiophenylmethyl moiety, suggesting potential interactions with biological targets relevant to various diseases.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3S |

| Molecular Weight | 323.352 g/mol |

| Purity | Typically ~95% |

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in signaling pathways associated with cancer and other diseases. Isoxazole derivatives are often investigated for their roles as inhibitors of various enzymes and receptors.

- Enzyme Inhibition : Isoxazole derivatives have shown promise as inhibitors for several enzymes, including xanthine oxidase and urease, which are implicated in various pathological conditions .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve membrane permeability and target interaction.

Key Findings from SAR Studies

- Substitution Effects : Variations in substituents on the isoxazole ring significantly affect biological activity. For instance, electron-withdrawing groups at specific positions enhance potency against certain targets .

- Functional Group Importance : The thiophenylmethyl moiety appears to play a critical role in enhancing binding affinity to target proteins, potentially increasing the compound's efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

- Antimalarial Activity : A series of thiazole analogs demonstrated significant antimalarial activity, suggesting that similar structural motifs might confer similar effects to the target compound .

- Cytotoxicity Assessments : In vitro studies have shown that derivatives with similar structures exhibit low cytotoxicity in HepG2 cell lines, indicating a favorable therapeutic index .

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target enzymes involved in disease pathways, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Isoxazole vs. Oxadiazole Cores : Isoxazole derivatives (e.g., target compound, HJC0726) often exhibit better metabolic stability than oxadiazoles due to reduced ring strain .

- Aryl Substituents : Halogenated or methoxy-substituted aryl groups enhance cytotoxicity and target binding via hydrophobic/π interactions .

- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole may reduce off-target effects but also lower kinase affinity .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER) to better model flexible binding pockets .

- Solvent effects : Repeat assays under varied conditions (e.g., serum-containing vs. serum-free media) to account for protein binding .

- Multi-omics integration : Combine transcriptomic and proteomic data to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.